molecular formula C21H19N3O5S2 B3637006 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B3637006
M. Wt: 457.5 g/mol
InChI Key: YHAHGOUNOSEVOC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound characterized by its unique structural components It features a benzenesulfonyl group, a nitroanilino group, and a methylsulfanylphenyl group, all connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the nitration of aniline to form 3-nitroaniline. This intermediate is then subjected to sulfonylation using benzenesulfonyl chloride to yield N-(benzenesulfonyl)-3-nitroaniline. The final step involves the acylation of this intermediate with 3-methylsulfanylphenyl acetic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo reduction within bacterial cells, leading to the generation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-30-19-10-5-7-16(13-19)22-21(25)15-23(17-8-6-9-18(14-17)24(26)27)31(28,29)20-11-3-2-4-12-20/h2-14H,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHGOUNOSEVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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